4-methoxy-N-{2-[(4-methylpiperidin-1-yl)methyl]-1-(propan-2-yl)-1H-benzimidazol-5-yl}benzamide
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Overview
Description
4-METHOXY-N-{2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a benzodiazole core, which is known for its diverse biological activities and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHOXY-N-{2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE typically involves multiple steps, including the formation of the benzodiazole core and subsequent functionalization. Common synthetic routes may include:
Formation of Benzodiazole Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Functionalization: Introduction of the methoxy, methylpiperidinyl, and benzamide groups through various organic reactions such as alkylation, acylation, and substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-METHOXY-N-{2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic and nucleophilic substitution reactions can be performed to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: TEMPO, NaOCl, NaBr
Reduction: NaBH4, LiAlH4
Substitution: Various electrophiles and nucleophiles depending on the desired substitution
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-METHOXY-N-{2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Known for their diverse biological activities.
Quinolone Derivatives: Exhibiting significant pharmaceutical and biological activities.
Uniqueness
4-METHOXY-N-{2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE stands out due to its unique structural features, which may confer distinct biological activities and therapeutic potential compared to other similar compounds.
Properties
Molecular Formula |
C25H32N4O2 |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
4-methoxy-N-[2-[(4-methylpiperidin-1-yl)methyl]-1-propan-2-ylbenzimidazol-5-yl]benzamide |
InChI |
InChI=1S/C25H32N4O2/c1-17(2)29-23-10-7-20(26-25(30)19-5-8-21(31-4)9-6-19)15-22(23)27-24(29)16-28-13-11-18(3)12-14-28/h5-10,15,17-18H,11-14,16H2,1-4H3,(H,26,30) |
InChI Key |
ROLJTOBWGVLKQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)CC2=NC3=C(N2C(C)C)C=CC(=C3)NC(=O)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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